8-(Fluoromethyl)-6-azaspiro[3.4]octane
Description
8-(Fluoromethyl)-6-azaspiro[3.4]octane is a spirocyclic amine derivative characterized by a six-membered azaspiro ring fused with a three-membered cyclopropane-like structure.
Key Properties (inferred from analogues):
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
8-(fluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14FN/c9-4-7-5-10-6-8(7)2-1-3-8/h7,10H,1-6H2 |
InChI Key |
FXEDJUQTRNINHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the reaction of fluoromethyl precursors with azaspiro intermediates. One common method includes the use of fluoroiodomethane as a fluoromethyl source, which undergoes halogen atom transfer activation to form the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
8-(Fluoromethyl)-6-azaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 8-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Cyclopropyl groups (6a, 6c) enhance activity against Gram-negative pathogens like Klebsiella pneumoniae, while bulkier groups (e.g., n-propyl in 6b) reduce potency .
- Fluorine Effects : Fluorinated derivatives (e.g., fluoromethyl) are hypothesized to improve metabolic stability and membrane penetration, though direct data are lacking in the evidence.
- Nitrofuran Core : Compound 17 (6-(methylsulfonyl)-8-(4-methyl-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane) shows exceptional activity against TB (MIC 0.0124–0.0441 µg/mL), highlighting the importance of nitro groups in targeting resistant strains .
Spectrum of Activity Against ESKAPE Pathogens
Data from and highlight critical differences:
- 6-azaspiro[3.4]octane derivatives (6a–e): Active Against: Enterobacter cloacae, Staphylococcus aureus, Enterococcus faecalis (MIC 1–5 µg/mL). Variable Activity: Klebsiella pneumoniae (active only for cyclopropyl derivatives) and Acinetobacter baumannii (moderate activity) .
- Nitrofuran-spiro hybrids (e.g., 17 ): Broad-spectrum activity, including multidrug-resistant TB and ESKAPE pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
